Cas no 2731011-40-6 ((4-(Difluoromethyl)-2-fluorophenyl)methanesulfonyl chloride)

(4-(Difluoromethyl)-2-fluorophenyl)methanesulfonyl chloride structure
2731011-40-6 structure
商品名:(4-(Difluoromethyl)-2-fluorophenyl)methanesulfonyl chloride
CAS番号:2731011-40-6
MF:C8H6ClF3O2S
メガワット:258.645250797272
CID:5979553
PubChem ID:165591640

(4-(Difluoromethyl)-2-fluorophenyl)methanesulfonyl chloride 化学的及び物理的性質

名前と識別子

    • [4-(difluoromethyl)-2-fluorophenyl]methanesulfonyl chloride
    • EN300-37102610
    • 2731011-40-6
    • (4-(Difluoromethyl)-2-fluorophenyl)methanesulfonyl chloride
    • インチ: 1S/C8H6ClF3O2S/c9-15(13,14)4-6-2-1-5(8(11)12)3-7(6)10/h1-3,8H,4H2
    • InChIKey: FQMQXEWUVDOMTD-UHFFFAOYSA-N
    • ほほえんだ: ClS(CC1C=CC(C(F)F)=CC=1F)(=O)=O

計算された属性

  • せいみつぶんしりょう: 257.9729128g/mol
  • どういたいしつりょう: 257.9729128g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 302
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

(4-(Difluoromethyl)-2-fluorophenyl)methanesulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37102610-5.0g
[4-(difluoromethyl)-2-fluorophenyl]methanesulfonyl chloride
2731011-40-6 95%
5g
$3147.0 2023-06-04
Enamine
EN300-37102610-1.0g
[4-(difluoromethyl)-2-fluorophenyl]methanesulfonyl chloride
2731011-40-6 95%
1g
$1086.0 2023-06-04
Aaron
AR02915Y-1g
[4-(difluoromethyl)-2-fluorophenyl]methanesulfonylchloride
2731011-40-6 95%
1g
$1519.00 2025-02-17
1PlusChem
1P0290XM-5g
[4-(difluoromethyl)-2-fluorophenyl]methanesulfonylchloride
2731011-40-6 95%
5g
$3952.00 2024-05-07
1PlusChem
1P0290XM-10g
[4-(difluoromethyl)-2-fluorophenyl]methanesulfonylchloride
2731011-40-6 95%
10g
$5831.00 2024-05-07
1PlusChem
1P0290XM-100mg
[4-(difluoromethyl)-2-fluorophenyl]methanesulfonylchloride
2731011-40-6 95%
100mg
$527.00 2024-05-07
Aaron
AR02915Y-500mg
[4-(difluoromethyl)-2-fluorophenyl]methanesulfonylchloride
2731011-40-6 95%
500mg
$1190.00 2025-02-17
Aaron
AR02915Y-5g
[4-(difluoromethyl)-2-fluorophenyl]methanesulfonylchloride
2731011-40-6 95%
5g
$4353.00 2023-12-15
1PlusChem
1P0290XM-250mg
[4-(difluoromethyl)-2-fluorophenyl]methanesulfonylchloride
2731011-40-6 95%
250mg
$727.00 2024-05-07
Enamine
EN300-37102610-10.0g
[4-(difluoromethyl)-2-fluorophenyl]methanesulfonyl chloride
2731011-40-6 95%
10g
$4667.0 2023-06-04

(4-(Difluoromethyl)-2-fluorophenyl)methanesulfonyl chloride 関連文献

(4-(Difluoromethyl)-2-fluorophenyl)methanesulfonyl chlorideに関する追加情報

Recent Advances in the Application of (4-(Difluoromethyl)-2-fluorophenyl)methanesulfonyl chloride (CAS: 2731011-40-6) in Chemical Biology and Pharmaceutical Research

The compound (4-(Difluoromethyl)-2-fluorophenyl)methanesulfonyl chloride (CAS: 2731011-40-6) has recently emerged as a key intermediate in the synthesis of biologically active molecules, particularly in the development of novel sulfonamide-based therapeutics. This brief reviews the latest research progress on this compound, focusing on its synthetic applications, mechanism of action, and potential therapeutic implications.

Recent studies have highlighted the unique reactivity of (4-(Difluoromethyl)-2-fluorophenyl)methanesulfonyl chloride as a versatile sulfonylation reagent. Its electron-withdrawing difluoromethyl and fluorine substituents significantly enhance the electrophilicity of the sulfonyl chloride group, making it particularly effective in reactions with nucleophilic amino groups in drug discovery applications. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its superior reactivity compared to traditional sulfonyl chlorides in the synthesis of protease inhibitors.

In pharmaceutical development, this compound has shown particular promise in the creation of covalent inhibitors targeting cysteine proteases. The difluoromethyl group's unique electronic properties, combined with the sulfonyl chloride's reactivity, enable the formation of stable thioether linkages with active site cysteines. Recent preclinical studies have utilized this chemistry to develop potent inhibitors of SARS-CoV-2 main protease (Mpro), with IC50 values in the low nanomolar range.

The stability profile of 2731011-40-6 has been extensively characterized in recent formulation studies. Research indicates that while the compound is moisture-sensitive, it demonstrates excellent thermal stability up to 150°C, making it suitable for various synthetic conditions. Advanced analytical techniques, including X-ray crystallography and NMR spectroscopy, have provided detailed structural insights that are informing rational drug design approaches.

Ongoing research is exploring the application of this sulfonyl chloride derivative in PROTAC (Proteolysis Targeting Chimera) development. Its ability to form stable linkages with both target proteins and E3 ligase ligands makes it particularly valuable in this emerging therapeutic modality. Preliminary results from several biotech companies suggest promising applications in oncology targets.

Safety and handling considerations for 2731011-40-6 have been recently updated based on comprehensive toxicological assessments. While the compound requires careful handling due to its reactivity, proper precautions make it manageable for laboratory use. Recent green chemistry approaches have also developed more sustainable synthetic routes to this important intermediate.

Future research directions likely to focus on expanding the application of (4-(Difluoromethyl)-2-fluorophenyl)methanesulfonyl chloride in targeted protein degradation strategies and the development of next-generation covalent inhibitors. Its unique combination of reactivity and selectivity continues to make it a valuable tool in medicinal chemistry and chemical biology research.

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